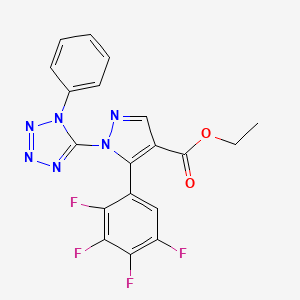
ethyl 1-(1-phenyl-1H-tetrazol-5-yl)-5-(2,3,4,5-tetrafluorophenyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 1-(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)-5-(2,3,4,5-TETRAFLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a tetrafluorophenyl group and a tetraazolyl group, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)-5-(2,3,4,5-TETRAFLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.
Introduction of the Tetrafluorophenyl Group: The tetrafluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.
Formation of the Tetraazolyl Group: The tetraazolyl group can be synthesized by reacting an azide with an alkyne in the presence of a copper catalyst (CuAAC reaction).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of ETHYL 1-(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)-5-(2,3,4,5-TETRAFLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)-5-(2,3,4,5-TETRAFLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
ETHYL 1-(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)-5-(2,3,4,5-TETRAFLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of ETHYL 1-(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)-5-(2,3,4,5-TETRAFLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
ETHYL 1-(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)-5-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE: Similar structure but lacks the tetrafluorophenyl group.
ETHYL 1-(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)-5-(2,3,4,5-TRIFLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE: Similar structure with one less fluorine atom on the phenyl ring.
Uniqueness
ETHYL 1-(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)-5-(2,3,4,5-TETRAFLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE is unique due to the presence of both the tetrafluorophenyl group and the tetraazolyl group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various scientific research applications and differentiate it from other similar compounds.
Properties
Molecular Formula |
C19H12F4N6O2 |
|---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
ethyl 1-(1-phenyltetrazol-5-yl)-5-(2,3,4,5-tetrafluorophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C19H12F4N6O2/c1-2-31-18(30)12-9-24-29(17(12)11-8-13(20)15(22)16(23)14(11)21)19-25-26-27-28(19)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChI Key |
SKVUTZXKNFKBIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NN=NN2C3=CC=CC=C3)C4=CC(=C(C(=C4F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















